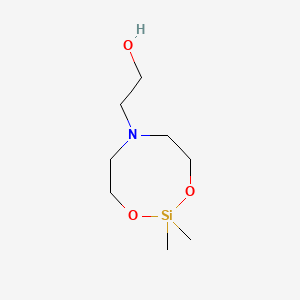
Silicon triethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicon triethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO3Si and its molecular weight is 205.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing silicon triethanolamine derivatives, and how do reaction conditions influence product purity and yield?
- Methodological Answer : Synthesis typically involves reacting triethanolamine with silicon-containing precursors (e.g., chlorosilanes) under controlled pH and temperature. Key variables include stoichiometric ratios, solvent selection (e.g., ethanol or THF), and reaction duration. Purity is validated via HPLC or NMR, while yield optimization requires factorial design experiments to isolate critical parameters like catalyst type or inert gas use .
Q. How can researchers characterize the structural and thermal stability of this compound complexes?
- Methodological Answer : Use spectroscopic techniques (FTIR, 29Si NMR) to confirm bonding between silicon and triethanolamine ligands. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For reproducibility, standardize sample preparation (e.g., lyophilization to avoid moisture interference) and cross-reference data with computational models (e.g., DFT simulations) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard controls outlined in safety data sheets: use nitrile gloves (tested for chemical resistance), goggles, and lab coats. Avoid inhalation via fume hoods during synthesis. For spills, neutralize with adsorbents like silica gel and dilute with water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure time). Conduct meta-analyses of published datasets, controlling for variables like solvent polarity (DMSO vs. aqueous buffers) or impurity profiles. Validate findings using orthogonal assays (e.g., in vitro cytotoxicity paired with in silico docking studies) .
Q. What experimental designs are optimal for studying the pH-dependent release kinetics of this compound in drug delivery systems?
- Methodological Answer : Employ a 2³ factorial design to test variables such as polymer matrix type (e.g., Carbopol®), triethanolamine concentration, and pH (simulating physiological conditions). Use Franz diffusion cells for release profiling and LC-MS to quantify hydrolysis byproducts. Validate models via Akaike information criterion (AIC) to identify dominant factors .
Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity in novel applications?
- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental spectroscopic data to model ligand-exchange kinetics. Calibrate force fields using experimentally derived bond lengths (from XRD) and reaction barriers (from Arrhenius plots). Validate predictions via synthetic validation (e.g., testing predicted intermediates via GC-MS) .
Q. What strategies address reproducibility challenges in this compound-based catalytic systems?
- Methodological Answer : Document batch-specific impurities (e.g., residual chloride ions) via ICP-MS and their impact on catalytic efficiency. Use Design of Experiments (DoE) to isolate confounding variables (e.g., moisture content, stirring rate). Share raw data and protocols via open-access repositories to enable cross-lab validation .
Q. Data Analysis & Reporting
Q. How should researchers handle conflicting spectral data when characterizing this compound adducts?
- Methodological Answer : Perform peak deconvolution in NMR spectra to distinguish overlapping signals. Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS). For ambiguous results, apply multivariate analysis (e.g., PCA) to correlate spectral features with synthetic conditions .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for heteroscedasticity via weighted least squares and validate assumptions via Q-Q plots. Report confidence intervals and effect sizes (e.g., EC₅₀) using guidelines from regulatory bodies like ICH .
Q. Literature & Collaboration
Q. How can researchers leverage SciFinder to identify gaps in this compound literature?
- Methodological Answer : Perform substructure searches for silicon-triethanolamine complexes and filter by publication year/application (e.g., "drug delivery"). Use citation network tools to identify understudied derivatives. Cross-reference with patent databases to avoid redundant work and identify commercial vs. academic research trends .
属性
CAS 编号 |
42959-18-2 |
|---|---|
分子式 |
C8H19NO3Si |
分子量 |
205.33 g/mol |
IUPAC 名称 |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethanol |
InChI |
InChI=1S/C8H19NO3Si/c1-13(2)11-7-4-9(3-6-10)5-8-12-13/h10H,3-8H2,1-2H3 |
InChI 键 |
NSYDOBYFTHLPFM-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCCN(CCO1)CCO)C |
规范 SMILES |
C[Si]1(OCCN(CCO1)CCO)C |
Key on ui other cas no. |
42959-18-2 |
同义词 |
silicon triethanolamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















